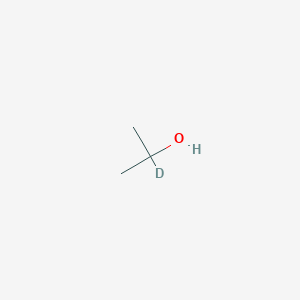

イソプロパノール-2-d1

説明

2-Propanol-2-d1, also known as 2-Propanol-2-d1, is a useful research compound. Its molecular formula is C3H8O and its molecular weight is 61.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Propanol-2-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propanol-2-d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol-2-d1 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成と同位体標識

イソプロパノール-2-d1: は、同位体標識された溶媒として化学合成において広く使用されています。 その重水素置換により、反応経路をたどり、反応機構の詳細を理解し、化学反応の速度論を研究するために、核磁気共鳴(NMR)分光法での使用に最適です .

製薬研究

製薬研究では、This compound は、重水素化された薬物候補の調製のための溶媒として役立ちます。 これにより、代謝経路の調査と薬物の薬物動態の決定が可能になり、生物学的システム内での薬物の挙動に関する洞察を提供します .

材料科学

This compound: は、重水素化されたポリマーやナノマテリアルの調製に材料科学で使用されます。 これらの材料は、安定性の向上や電子特性の変化など、独自の特性について研究されており、特定の用途を持つ先進材料の開発につながる可能性があります .

生体医用診断

この化合物のユニークな構造により、呼気中のバイオマーカーを検出するように設計されたガスセンサーでの使用が可能になります。 例えば、This compound は、特定の疾患のバイオマーカーである 2-プロパノールを検出するセンサーの校正に使用でき、非侵襲的な生体医用診断に役立ちます .

エネルギー研究

エネルギー分野では、This compound は、直接アルコール燃料電池の潜在的な燃料として調査されています。 その特性は、特に液体有機水素キャリアの文脈において、持続可能なエネルギー源としての効率と実現可能性を理解するために研究されています .

環境モニタリング

その高い選択性と感度により、This compound は、大気中の揮発性有機化合物(VOC)を検出するための環境モニタリングで使用されています。 これは、空気質と汚染物質の存在を評価するのに役立ちます .

化学教育

教育現場では、This compound は、学生に物理的および化学的プロセスにおける同位体効果を実証するために使用されます。 これは、同位体が分子の特性と反応にどのように影響を与えるかについての具体的な例を提供します .

分析化学

最後に、This compound は、分析化学において、機器の校正や新しい分析方法の開発に不可欠です。 これは、M+1 の質量シフトによるため、質量分析法において、質量が類似した化合物を区別するのに特に役立ちます .

作用機序

Target of Action

Isopropanol-2-d1, also known as 2-deuteriopropan-2-ol or 2-Propanol-2-d1, is a deuterium-labelled version of isopropyl alcohol It’s worth noting that isopropyl alcohol, the non-deuterated form, primarily affects the central nervous system .

Mode of Action

It can be inferred from the behavior of isopropyl alcohol, which acts as a central nervous system depressant

Biochemical Pathways

A study on isopropanol production via the thermophilic bioconversion of sugars and syngas using metabolically engineered moorella thermoacetica suggests that isopropanol can be synthesized by acetone reduction, where the carbonyl group of acetone is reduced to a hydroxyl group . This might provide some insight into the potential biochemical pathways of Isopropanol-2-d1.

Pharmacokinetics

Isopropyl alcohol, its non-deuterated form, has a volume of distribution of 045 to 07 L/kg and is metabolized to acetone via hepatic alcohol dehydrogenase

Result of Action

Isopropyl alcohol, its non-deuterated form, primarily causes central nervous system depression, gastrointestinal irritation, and ketosis

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isopropanol-2-d1. For instance, exposure to isopropyl alcohol can occur through ingestion, dermal contact, or inhalation . These exposure routes could potentially influence the action of Isopropanol-2-d1. Additionally, the compound’s volatility could affect its stability in different environmental conditions.

生物活性

2-Propanol-2-d1, also known as deuterated isopropanol, is a stable isotopic variant of isopropanol (2-propanol) where the hydrogen atoms are replaced by deuterium. This compound is utilized in various fields, including organic synthesis, analytical chemistry, and biological research. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications.

2-Propanol-2-d1 has similar chemical properties to its non-deuterated counterpart. It is a colorless, flammable liquid with a characteristic odor. Its molecular formula is C3H8O, with the deuterated form having a molecular weight of approximately 74.12 g/mol.

Pharmacokinetics

The pharmacokinetics of 2-propanol-2-d1 are comparable to those of regular isopropanol. Studies indicate that it can be absorbed through various routes, including oral ingestion and dermal application. In a study involving human volunteers, ingestion of 3.75 mg/kg resulted in detectable levels of 2-propanol-2-d1 in the blood, indicating efficient absorption and metabolism .

Toxicity and Safety Profile

Research has shown that 2-propanol-2-d1 exhibits toxicity similar to that of regular isopropanol. The lethal dose (LD50) varies across species but generally falls between 4475 to 7990 mg/kg body weight for oral administration in animals . Repeated exposure to high concentrations can lead to central nervous system depression and respiratory failure. Histopathological studies have noted liver damage and respiratory issues in animal models exposed to high doses .

Study on Transdermal Absorption

A clinical trial investigated the transdermal absorption rates of ethanol and 2-propanol in healthy volunteers. The study found that both alcohols were absorbed effectively through the skin, with implications for their use in disinfectants and topical applications . The absorption rates were evaluated under controlled conditions, providing insights into their pharmacological profiles.

Long-term Toxicity Study

In a long-term toxicity study involving beagle dogs administered D-002 (a mixture containing aliphatic alcohols), no significant adverse effects were observed at doses up to 250 mg/kg. This suggests that while aliphatic alcohols can exhibit toxicity, their effects may vary based on the specific compound and exposure duration .

Research Findings

| Study | Substance | Population | Findings | |

|---|---|---|---|---|

| Kappes et al., 2001 | n-Propanol | Healthy adults | No irritation observed with isolated n-propanol | Suggests low irritant potential when used alone |

| Angelova-Fischer et al., 2019 | n-Propanol | Atopic dermatitis patients | Cumulative exposure reduced natural moisturizing factor levels | Indicates potential for skin barrier disruption |

| Phase I Study (2009) | Ethanol & 2-Propanol | Healthy volunteers | Effective transdermal absorption noted for both agents | Supports use in topical formulations |

特性

IUPAC Name |

2-deuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480714 | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-26-7 | |

| Record name | 2-Propan-2-d-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3972-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the kinetic isotope effect observed with 2-Propanol-2-d1 in radiation chemistry studies?

A1: Research using 2-Propanol-2-d1 has illuminated the role of kinetic isotope effects (KIE) in the radiolysis of hydroxyl-containing compounds []. A significant KIE was observed during the radiolysis of aqueous 2-Propanol-2-d1 solutions, particularly in the formation of acetone. This effect was attributed to the difference in bond dissociation energies between C-H and C-D bonds. The study demonstrated that substituting hydrogen with deuterium in 2-Propanol-2-d1 can substantially impact the rate of radiation-induced transformations, specifically inhibiting the chain reaction leading to acetone formation [].

Q2: How does the structure of the radical intermediate influence the presence of a KIE in radiolysis experiments with deuterated compounds?

A2: The type of radical formed during radiolysis significantly influences whether a KIE is observed. For example, in the radiolysis of 2,3-butanediol and its deuterated analogue (2,3-butanediol-2,3-d2), no KIE was observed in the formation of 2-butanone []. This suggests that the presence of a primary or secondary β-carbonyl radical, formed after the dehydration of the initial radical, plays a key role in determining the manifestation of the KIE. The study highlights the importance of radical structure in understanding isotope effects in radiation chemistry [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。